6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C15H15ClN2 and a molecular weight of 258.75 g/mol . This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that naphthyridines, the core structure of this compound, have a wide range of biological applications .
Mode of Action
Naphthyridines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines are known to influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Naphthyridines are known to have a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways. Additionally, its ability to intercalate into DNA strands can hinder the replication and transcription processes, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be excreted from the body through the urine. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within the body. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its ability to modulate gene expression and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent . The reaction conditions often include the use of solvents like dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can yield naphthyridine oxides or dihydro derivatives, respectively .
Scientific Research Applications
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research, including:
Comparison with Similar Compounds
6-Benzyl-2-chloro-8-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine: Similar structure with an ethyl group instead of a hydrogen atom at the 8-position.
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,5-naphthyridine: Similar structure but with a different ring fusion pattern.
Uniqueness: 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of both a benzyl and a chloro group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUBEUYIXYWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585544 | |
Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210539-04-1 | |
Record name | 2-Chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210539-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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